molecular formula C10H13ClN2O4S B13454299 tert-Butyl (4-(chlorosulfonyl)pyridin-2-yl)carbamate

tert-Butyl (4-(chlorosulfonyl)pyridin-2-yl)carbamate

Cat. No.: B13454299
M. Wt: 292.74 g/mol
InChI Key: LSKSPRLQLHXPLI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorosulfonyl-substituted pyridine derivative. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, chlorosulfonyl chloride, and pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while hydrolysis can produce amines and acids .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in probing the active sites of enzymes and studying protein-ligand interactions .

Medicine: In medicinal chemistry, tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is investigated for its potential therapeutic applications. It is explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its effects .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
  • tert-Butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate

Comparison: tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties compared to other similar compounds. The pyridinyl group can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity .

Conclusion

tert-Butyl N-[4-(chlorosulfonyl)pyridin-2-yl]carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

tert-butyl N-(4-chlorosulfonylpyridin-2-yl)carbamate

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)

InChI Key

LSKSPRLQLHXPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)Cl

Origin of Product

United States

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